molecular formula C12H19N3O B2358680 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol CAS No. 1594714-10-9

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol

Cat. No.: B2358680
CAS No.: 1594714-10-9
M. Wt: 221.304
InChI Key: DXWGVLPCRXEJOO-UHFFFAOYSA-N
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Description

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a hydroxyl group and a methylated pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol typically involves multi-step organic reactions. One common approach is to start with the cyclohexanone, which undergoes a series of reactions including amination, methylation, and hydroxylation to introduce the desired functional groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexane compounds .

Scientific Research Applications

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares the pyrimidine core but differs in its functional groups.

    4-Amino-5-(aminomethyl)-2-methylpyrimidine: Another pyrimidine derivative with different substituents.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: A related compound with a piperidine ring instead of a cyclohexane ring.

Uniqueness

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)15(2)10-5-3-4-6-11(10)16/h7-8,10-11,16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWGVLPCRXEJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N(C)C2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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